ヘスペレチン三酢酸

概要

説明

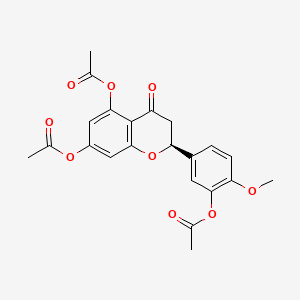

Hesperetin Triacetate, also known as Hesperetin-5,7,3’-O-triacetate, is a derivative of the flavonoid hesperetin. Hesperetin is a naturally occurring flavonoid found predominantly in citrus fruits. Hesperetin Triacetate is synthesized to enhance the lipophilicity and bioavailability of hesperetin, making it more effective for various applications .

科学的研究の応用

Hesperetin Triacetate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of acetylation on flavonoids.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Studied for its potential therapeutic effects in treating conditions such as asthma and chronic obstructive pulmonary disease.

Industry: Used in the formulation of dietary supplements and functional foods

作用機序

Target of Action

Hesperetin Triacetate primarily targets enzymes involved in lipid metabolism, such as acyl-coenzyme A:cholesterol acyltransferase (ACAT) and microsomal triglyceride transfer protein (MTP). These enzymes play crucial roles in cholesterol esterification and lipoprotein assembly, respectively .

Mode of Action

Hesperetin Triacetate inhibits the activity of ACAT1 and ACAT2, reducing the esterification of cholesterol. It also decreases MTP activity, leading to reduced assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. Additionally, it upregulates the low-density lipoprotein (LDL) receptor, enhancing the reuptake of LDL particles .

Biochemical Pathways

The compound affects several biochemical pathways:

- Nitric Oxide (NO) Pathway : Hesperetin Triacetate promotes vasodilation by increasing NO levels, which activates the soluble guanylate cyclase (sGC) and cyclic guanosine monophosphate (cGMP) pathways .

- cAMP Pathway : It activates the adenylate cyclase (AC)/cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway, contributing to its vasodilatory effects .

Pharmacokinetics

The pharmacokinetics of Hesperetin Triacetate involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, Hesperetin Triacetate reduces cholesterol levels by inhibiting key enzymes in lipid metabolism. At the cellular level, it promotes vasodilation and reduces blood pressure by enhancing NO production and activating the cAMP pathway .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Hesperetin Triacetate. For instance, acidic conditions may accelerate its deacetylation, while high temperatures could affect its stability. Additionally, interactions with other drugs or dietary components could modify its bioavailability and therapeutic effects .

生化学分析

Biochemical Properties

Hesperetin Triacetate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling . The inhibition of PTP1B by Hesperetin Triacetate suggests its potential role in the management of type 2 diabetes .

Cellular Effects

Hesperetin Triacetate has significant effects on various types of cells and cellular processes. It has been shown to enhance mitochondrial function and protect against reactive oxygen species-induced oxidative stress in human keratinocytes . It also alleviates UVB-induced damage and suppresses matrix metalloproteinase-1 expression .

Molecular Mechanism

Hesperetin Triacetate exerts its effects at the molecular level through various mechanisms. It enhances CISD2 expression, a pro-longevity gene that mediates healthspan in mammals . This enhancement is CISD2-dependent and leads to the amelioration of age-related metabolic decline, body composition changes, glucose dysregulation, and organ senescence .

Temporal Effects in Laboratory Settings

The effects of Hesperetin Triacetate change over time in laboratory settings. For instance, in a study on the vasodilatory and antihypertensive effects of hesperetin, it was found that hesperetin significantly increased the latency of myoclonic jerks and generalized tonic-clonic seizures .

Dosage Effects in Animal Models

The effects of Hesperetin Triacetate vary with different dosages in animal models. In a study on the anticonvulsant effects of hesperetin, it was found that pretreatment with hesperetin at a dose of 50 mg/kg significantly increased the latency of myoclonic jerks .

Metabolic Pathways

Hesperetin Triacetate is involved in various metabolic pathways. It has been found to activate the PI3 K/AKT-Nrf2 pathway in the liver, increasing antioxidant expression and inhibiting NF-κB activation and inflammatory cytokine secretion .

Transport and Distribution

Hesperetin Triacetate is transported and distributed within cells and tissues. Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, its oral bioavailability is less than 20% . Therefore, a viable strategy for improving its oral bioavailability is the development of nanoscale drug carriers .

Subcellular Localization

Studies have shown that hesperetin enhances CISD2 expression to ameliorate UVB-induced photoaging, suggesting a possible localization within the skin cells .

準備方法

Synthetic Routes and Reaction Conditions

Hesperetin Triacetate is synthesized from hesperetin through an acetylation reaction. The process involves the reaction of hesperetin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and yields Hesperetin Triacetate as the primary product .

Industrial Production Methods

Industrial production of Hesperetin Triacetate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade acetic anhydride and pyridine, with the reaction being carried out in large reactors. The product is then purified through crystallization or chromatography to obtain high-purity Hesperetin Triacetate .

化学反応の分析

Types of Reactions

Hesperetin Triacetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield hesperetin.

Oxidation: Hesperetin Triacetate can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: The compound can undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with the reaction typically carried out at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride.

Major Products Formed

Hydrolysis: Yields hesperetin.

Oxidation: Yields various oxidation products, depending on the conditions.

Reduction: Yields reduced forms of Hesperetin Triacetate.

類似化合物との比較

Similar Compounds

Hesperetin: The parent compound, less lipophilic and bioavailable compared to Hesperetin Triacetate.

Naringenin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Quercetin: A flavonoid with broader biological activities but different molecular targets .

Uniqueness

Hesperetin Triacetate is unique due to its enhanced lipophilicity and bioavailability, making it more effective in various applications compared to its parent compound, hesperetin .

生物活性

Hesperetin triacetate (HTA), a derivative of the flavonoid hesperetin, has garnered significant attention for its biological activities, particularly in anti-inflammatory, antioxidant, and antibacterial domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of HTA, including relevant data tables and case studies.

Chemical Structure and Properties

Hesperetin triacetate is formed by the acetylation of the hydroxyl groups on the hesperetin molecule. Its chemical structure enhances its solubility and bioavailability compared to its parent compound. The triacetate form may exhibit different pharmacokinetic properties, influencing its biological effects.

1. Anti-inflammatory Effects

HTA has demonstrated significant anti-inflammatory properties. A study indicated that HTA inhibited the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in vitro. The compound was shown to reduce chondrocyte inflammation induced by TNF-α, highlighting its potential in treating osteoarthritis .

Table 1: Anti-inflammatory Effects of Hesperetin Triacetate

| Inflammatory Mediator | Effect of HTA (Concentration) | Reference |

|---|---|---|

| Nitric Oxide | Decreased | |

| Prostaglandin E2 | Decreased | |

| TNF-α | Decreased | |

| IL-6 | Decreased |

2. Antioxidant Activity

HTA exhibits potent antioxidant activity, which is crucial for combating oxidative stress. In various assays, HTA demonstrated high radical scavenging abilities against DPPH• and ABTS•+ radicals. The antioxidant capacity was significantly higher than that of pure hesperetin, indicating that acetylation enhances its efficacy .

Table 2: Antioxidant Activity Comparison

3. Antibacterial Properties

HTA has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies report that HTA's antibacterial efficacy is superior to that of hesperidin and other derivatives, making it a valuable candidate for developing new antimicrobial agents .

Case Study: Antibacterial Efficacy

In a controlled study, HTA was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of hesperidin, suggesting HTA's potential use in treating bacterial infections .

The biological activities of HTA can be attributed to several mechanisms:

- Inhibition of Phosphodiesterase (PDE) : HTA has been reported to inhibit PDE3/4 enzymes, which play a role in inflammatory responses and respiratory conditions like asthma and COPD. This dual inhibition presents a therapeutic ratio favorable for clinical applications without significant side effects typically associated with PDE4 inhibitors .

- Regulation of Cellular Pathways : HTA influences various signaling pathways involved in inflammation and oxidative stress response. For instance, it modulates NF-kB signaling, reducing inflammatory gene expression in response to stimuli like lipopolysaccharides (LPS) .

特性

IUPAC Name |

[(2S)-5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-9,18H,10H2,1-4H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQZPLOAXXMSJR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C(=O)C[C@H](O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70741039 | |

| Record name | (2S)-2-[3-(Acetyloxy)-4-methoxyphenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73489-97-1 | |

| Record name | Hesperetin triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073489971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[3-(Acetyloxy)-4-methoxyphenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HESPERETIN TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q46415WKZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Hesperetin Triacetate interact with its target and what are the downstream effects?

A1: One study investigated the interaction of Hesperetin, a compound closely related to Hesperetin Triacetate, with the enzyme nitrate reductase. [] Using molecular docking simulations, researchers found that Hesperetin showed favorable binding energy and interactions with the enzyme's active site. While the study doesn't directly investigate Hesperetin Triacetate, it suggests a potential interaction between this compound and enzymes involved in plant nitrate metabolism. Further research is needed to confirm this interaction and elucidate its downstream effects. [] "Molecular docking analysis of UniProtKB nitrate reductase enzyme with known natural flavonoids" -

Q2: What is known about the structural characterization of Hesperetin Triacetate?

A2: While detailed spectroscopic data isn't readily available in the provided research, we know that Hesperetin Triacetate is a modified form of Hesperetin. Research indicates the existence of dimorphs for Hesperetin Triacetate, meaning it can crystallize in two different forms. [] This highlights the complexity of its structure and the need for further investigation using techniques like X-ray crystallography and NMR spectroscopy to fully elucidate its structural features. [] "Notes- Configuration and Conformation of 3-Bromohesperetin Triacetate. Dimorphs of Hesperetin Triacetate" -

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。